6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine
Description
6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine (CAS: 127264-10-2) is a brominated derivative of the 2,3-dihydro-1,4-benzodioxine scaffold. The benzodioxine core itself is a bicyclic ether system fused to a benzene ring, conferring rigidity and electronic properties that influence intermolecular interactions and pharmacological activity .
The bromoethyl group serves as a versatile handle for further functionalization, enabling cross-coupling reactions, nucleophilic substitutions, or participation in alkylation processes. Its synthesis typically involves introducing the bromoethyl moiety via alkylation or halogenation steps, as seen in analogous benzodioxine derivatives .
Properties
IUPAC Name |
6-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZILDWYSVWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258125 | |
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127264-10-2 | |
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127264-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Method
One method involves the bromination of 2,3-dihydro-1,4-benzodioxine using 1-bromoalkylbenzene derivatives. This approach typically requires the use of hydrogen bromide in a non-polar solvent. The reaction conditions can significantly affect the yield and purity of the desired product.
- Starting Material: 2,3-Dihydro-1,4-benzodioxine
- Reagent: Hydrogen bromide (HBr)
- Solvent: Non-polar solvent (e.g., hexane)
- Conditions: Stirring at room temperature for several hours
Alkylation Method
Another effective method is the alkylation of 2,3-dihydro-1,4-benzodioxine with 1-bromoethyl derivatives. This method often utilizes bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
- Starting Material: 2,3-Dihydro-1,4-benzodioxine
- Reagent: 1-Bromoethyl (e.g., 1-bromoethane)
- Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions: Heating at approximately 65°C for 24 hours
Alternative Synthesis via Sulfonamides
Research has also explored synthesizing sulfonamide derivatives containing the benzodioxine moiety. For instance, N-(2,3-dihydrobenzodioxin-6-yl)ethanesulfonamide can be prepared by reacting sulfonyl chlorides with amines derived from benzodioxine.
- Starting Material: 2,3-Dihydrobenzodioxin-6-amine
- Reagent: Ethanesulfonyl chloride
- Base: Aqueous sodium carbonate (Na2CO3)
- Conditions: Stirring in de-ionized water at pH 9–10 for several hours
Summary Table of Preparation Methods
Recent studies have indicated that the choice of solvent and reaction conditions plays a crucial role in determining the yield and purity of the synthesized compound. For instance:
The use of DMF as a solvent in alkylation reactions has shown to enhance yields due to its ability to solvate ions effectively.
The bromination method may yield varying results based on the substitution patterns on the benzodioxine ring and the presence of electron-withdrawing groups.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: Products include ethyl derivatives of the parent compound.
Scientific Research Applications
6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine
Halogenated Derivatives
- 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine : This isomer shares structural similarity but differs in substituent position (5 vs. 6) and functional group (ethoxy vs. ethyl). X-ray studies reveal weak intermolecular C–H···O and halogen···π interactions, influencing crystal packing and solubility .
Bioactive Derivatives
- Compound 5a : Incorporates a sulfonamide group linked to the bromoethyl-benzodioxine core. Exhibits potent antibacterial activity against Salmonella typhi (IC50: 13.00 µg/mL) and Escherichia coli (IC50: 9.22 µg/mL), outperforming parent sulfonamide derivatives .
- Antithrombotic Derivatives: 2,3-Dihydro-1,4-benzodioxine derivatives with regio- and stereochemical modifications show dual thrombin inhibitory and fibrinogen GPIIb/IIIa binding activities, highlighting the scaffold's versatility in drug design .
Antibacterial Activity
- Compound 5a: Demonstrates broad-spectrum inhibition, likely due to the bromoethyl group enhancing membrane permeability or target binding. Its IC50 against E.
- Cytotoxicity: Some benzodioxine derivatives (e.g., dioxinoquinolines) show moderate cytotoxicity, emphasizing the need for substituent optimization to balance efficacy and safety .
Energetic Materials
- TNBD : High thermal stability (m.p. 286°C) and density (1.907 g/cm³) make it a candidate for high-energy materials (HEMs). Nitro groups contribute to explosive performance, while the benzodioxine core enhances structural integrity .
Biological Activity
6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine is C10H11BrO2. The compound features a bromoethyl group that can interact with various biological targets through covalent bonding, influencing their structure and function.
Antimicrobial Properties
Research indicates that compounds similar to 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine exhibit antimicrobial activity . A study focusing on benzodioxane derivatives found that certain compounds demonstrated significant activity against pathogenic fungi by inhibiting key biosynthesis enzymes involved in ergosterol production, which is crucial for fungal cell membrane integrity .
Table 1: Antimicrobial Activity of Benzodioxane Derivatives
| Compound | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| 10a-2 | 0.125-2.0 | Squalene epoxidase |
| 22a-2 | 0.5-2.0 | 14 α-demethylase |
Anticancer Activity
The compound has been evaluated for anticancer properties as well. Research on related benzodioxane derivatives suggests potential efficacy in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways .
The biological activity of 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications that disrupt normal cellular functions, potentially resulting in cell death or inhibition of growth.
Study 1: Antifungal Activity
In a recent study, benzodioxane derivatives were synthesized and screened for antifungal activity against various strains. Compounds showed promising results with minimum inhibitory concentrations (MIC) indicating effective inhibition against drug-resistant strains . The study highlighted the potential of these compounds as dual-target inhibitors.
Study 2: Anticancer Screening
Another investigation explored the anticancer effects of benzodioxane derivatives on human cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms .
Q & A
Q. What synthetic strategies are effective for introducing the 2-bromoethyl group onto the 2,3-dihydro-1,4-benzodioxine scaffold?
The 2-bromoethyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example:
- Alkylation of hydroxyl precursors : Reacting 6-hydroxy-2,3-dihydro-1,4-benzodioxine with 1,2-dibromoethane under basic conditions (e.g., NaH or KCO) can yield the bromoethyl derivative. Steric hindrance around the hydroxyl group may require optimized temperatures (e.g., 60–80°C) .
- Bromoethylation via Grignard reagents : Using pre-synthesized bromoethyl magnesium bromide to functionalize a ketone or aldehyde intermediate on the benzodioxine ring, followed by bromination .
Q. Key Considerations :
- Regioselectivity : The electron-rich benzodioxine ring may direct substitution to specific positions (e.g., para to oxygen atoms).
- Purification : Column chromatography with hexane/ethyl acetate gradients is often used to isolate the product.
Q. How can researchers confirm the structural integrity of 6-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine using spectroscopic methods?
- H NMR : The bromoethyl group () shows characteristic splitting patterns:
- Mass Spectrometry (MS) : The molecular ion peak [M] should match the exact mass (calculated for : 256.08 g/mol). Fragmentation patterns may include loss of Br () .
- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm) and ether C-O (~1200 cm) confirm functional groups .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 6-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine derivatives?
- Chiral center analysis : If the bromoethyl group introduces asymmetry (e.g., via substitution at a chiral carbon), enantiomers must be separated using chiral HPLC or enzymatic resolution. Activity differences between enantiomers can be tested in receptor-binding assays (e.g., thrombin inhibition) .
- NOESY NMR : Nuclear Overhauser effects between the bromoethyl group and benzodioxine protons reveal spatial arrangements critical for docking into hydrophobic pockets (e.g., PD-L1 binding) .
Case Study :
In PD-L1 inhibitors, the 2,3-dihydro-1,4-benzodioxine moiety stabilizes π-π stacking with Tyr56, while the bromoethyl group’s orientation affects hydrophobic tunnel formation. Molecular dynamics simulations (e.g., using AutoDock Vina) can model these interactions .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for 2,3-dihydro-1,4-benzodioxine derivatives in antithrombotic research?
- Regioisomer libraries : Synthesize derivatives with bromoethyl groups at positions 5, 6, or 7 of the benzodioxine ring. Test thrombin inhibitory activity (IC) and compare with control compounds .
- Pharmacophore modeling : Identify critical features (e.g., bromine’s electronegativity, benzodioxine’s planarity) using software like Schrödinger’s Phase. Validate with in vitro clot-formation assays .
Q. How can computational docking resolve contradictions in experimental binding data for 6-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine analogs?
- Pose validation : Compare docking poses (e.g., in PD-L1 homodimer PDB:5N2F) with experimental NOESY data. Discrepancies may arise from flexible side chains (e.g., Tyr56 movement) .
- Free energy calculations : Use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to rank binding affinities. Mismatches with experimental IC values may indicate solvation effects or entropy penalties .
Q. What strategies mitigate side reactions during functionalization of the benzodioxine ring with bromoethyl groups?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) with TBS or acetyl groups before bromoethylation .
- Radical bromination : Use N-bromosuccinimide (NBS) and AIBN under UV light for controlled C-H functionalization, avoiding ring-opening side reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 10–15 minutes at 100°C) to minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
